molecular formula C13H21N3O2S B15063618 Tert-butyl (1-(thiazol-2-yl)piperidin-3-yl)carbamate

Tert-butyl (1-(thiazol-2-yl)piperidin-3-yl)carbamate

Cat. No.: B15063618
M. Wt: 283.39 g/mol
InChI Key: WXPVXYXROYMGMZ-UHFFFAOYSA-N
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Description

Tert-butyl (1-(thiazol-2-yl)piperidin-3-yl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a thiazole ring attached to a piperidine ring, which is further connected to a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-(thiazol-2-yl)piperidin-3-yl)carbamate typically involves the reaction of 2-bromothiazole with piperidin-4-yl-carbamic acid-tert-butyl ester in the presence of potassium carbonate as a base. The reaction is carried out in dimethylformamide (DMF) at elevated temperatures (around 120°C) for several hours. The product is then purified using column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-(thiazol-2-yl)piperidin-3-yl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The thiazole ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the carbamate group yields the corresponding amine and carbon dioxide, while oxidation of the thiazole ring can produce sulfoxides or sulfones.

Scientific Research Applications

Tert-butyl (1-(thiazol-2-yl)piperidin-3-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (1-(thiazol-2-yl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2-piperidin-3-ylethyl)carbamate
  • Tert-butyl (piperidin-3-ylmethyl)carbamate hydrochloride
  • Tert-butyl (1-(benzo[d]thiazol-2-yl)piperidin-3-yl)carbamate

Uniqueness

Tert-butyl (1-(thiazol-2-yl)piperidin-3-yl)carbamate is unique due to the presence of both a thiazole ring and a piperidine ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

tert-butyl N-[1-(1,3-thiazol-2-yl)piperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2S/c1-13(2,3)18-12(17)15-10-5-4-7-16(9-10)11-14-6-8-19-11/h6,8,10H,4-5,7,9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPVXYXROYMGMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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